molecular formula C18H16N2O4S B2863336 2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 839685-74-4

2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2863336
CAS No.: 839685-74-4
M. Wt: 356.4
InChI Key: KADMOYNRMBJCLS-UHFFFAOYSA-N
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Description

The compound 2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a nicotinic acid derivative featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 2,3-dimethylphenyl group at the 1-position and a thioether-linked nicotinic acid moiety at the 3-position. Key structural elements include:

  • Nicotinic acid linkage: Contributes acidity and hydrogen-bonding capacity, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-5-3-7-13(11(10)2)20-15(21)9-14(17(20)22)25-16-12(18(23)24)6-4-8-19-16/h3-8,14H,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADMOYNRMBJCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a derivative of nicotinic acid that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes existing research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 368.39 g/mol. The structure features a nicotinic acid moiety linked to a dioxopyrrolidine ring through a thioether bond, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to nicotinic acid. For instance, derivatives synthesized from nicotinic acid have shown significant activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria .
  • Pseudomonas aeruginosa : Notably susceptible to certain derivatives, indicating potential for treating infections caused by resistant strains .

The compound's thioether linkage is hypothesized to enhance its interaction with bacterial cell membranes, increasing permeability and efficacy against pathogens.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have indicated that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in cancer cell lines, although further research is required to elucidate specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various nicotinic acid derivatives, including the target compound. Results demonstrated that at concentrations as low as 0.03 mM, significant inhibition of bacterial growth was observed, particularly against Gram-positive strains like S. aureus and Klebsiella pneumoniae .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound may interact with key enzymes involved in bacterial metabolism and cancer cell proliferation, providing insights into its mechanism of action .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsEffective Concentration (MIC or IC50)
AntimicrobialStaphylococcus aureus1.95 - 15.62 µg/mL
AntimicrobialPseudomonas aeruginosa0.016 mM
CytotoxicityHuman cancer cell linesIC50 values vary (dose-dependent)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid (CAS 626222-53-5)
  • Molecular Formula : C₁₀H₈N₂O₄S
  • Molecular Weight : 252.25 g/mol
  • Key Features : Lacks the 1-(2,3-dimethylphenyl) substituent on the pyrrolidine ring, resulting in reduced steric hindrance and lower lipophilicity compared to the target compound.
  • Hazard Profile : Classified as an irritant (Xi) .
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic Acid (CAS 448198-55-8)
  • Molecular Formula : C₁₈H₁₆N₂O₅S
  • Molecular Weight : 372.39 g/mol
  • Key Features : Substitutes the 2,3-dimethylphenyl group with a 4-ethoxyphenyl moiety, introducing electron-donating ethoxy groups. This modification may enhance solubility in polar solvents compared to the target compound’s dimethylphenyl group .
Target Compound: Hypothetical Data
  • Molecular Formula : C₁₈H₁₆N₂O₄S (estimated)
  • Molecular Weight : ~356.40 g/mol (estimated)
  • Key Features : The 2,3-dimethylphenyl group provides steric bulk and electron-withdrawing effects, which could reduce metabolic degradation compared to unsubstituted or ethoxy-substituted analogs.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent on Pyrrolidine Key Properties
Target Compound (Hypothetical) N/A C₁₈H₁₆N₂O₄S ~356.40 1-(2,3-Dimethylphenyl) High lipophilicity, potential metabolic stability
2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid 626222-53-5 C₁₀H₈N₂O₄S 252.25 None Irritant (Xi), simpler structure
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid 448198-55-8 C₁₈H₁₆N₂O₅S 372.39 1-(4-Ethoxyphenyl) Enhanced solubility, ethoxy group

Research Findings and Implications

Substituent Effects on Solubility: The 4-ethoxyphenyl analog (CAS 448198-55-8) likely exhibits improved aqueous solubility due to the polar ethoxy group, whereas the 2,3-dimethylphenyl variant (target compound) is more lipophilic. This difference could influence bioavailability and tissue penetration .

Steric and Electronic Modifications: The 2,3-dimethylphenyl group introduces steric hindrance, which may protect the pyrrolidine-2,5-dione core from enzymatic degradation. This property is advantageous in drug design for prolonged activity.

Hazard Considerations :

  • The unsubstituted analog (CAS 626222-53-5) is labeled as an irritant (Xi), suggesting that the target compound and its analogs may require careful handling in laboratory settings .

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